兰索拉唑去(2-(甲基亚磺酰基)-1H-苯并咪唑) N-(1H-苯并咪唑)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) is a derivative of lansoprazole, a well-known proton pump inhibitor (PPI) used primarily to treat conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. This compound is characterized by its benzimidazole structure, which plays a crucial role in its mechanism of action as a gastric acid secretion inhibitor.

科学研究应用

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its benzimidazole core is of particular interest due to its stability and versatility in various chemical reactions.

Biology

Biologically, Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) is investigated for its potential effects on cellular processes, particularly those involving proton pumps and related enzymes.

Medicine

Medically, this compound is explored for its potential as a more effective or targeted proton pump inhibitor, with studies focusing on its efficacy, safety, and pharmacokinetics compared to other PPIs.

Industry

In the industrial sector, this compound is used in the development of pharmaceuticals, particularly those aimed at treating acid-related disorders. Its stability and efficacy make it a valuable component in various formulations.

作用机制

Target of Action

Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) is a compound that primarily targets the gastric proton pump (H+/K+ ATPase) . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells.

Mode of Action

The compound interacts with its target by inhibiting the gastric proton pump . This inhibition blocks the secretion of gastric acid, thereby reducing the acidity of the stomach. The resulting changes include a decrease in gastric acidity and an increase in gastric pH, which can help to alleviate symptoms associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcer disease .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gastric acid secretion pathway . By inhibiting the gastric proton pump, the compound disrupts this pathway, leading to a decrease in gastric acid production . The downstream effects of this disruption can include relief from symptoms associated with excessive gastric acid production, such as heartburn and stomach ulcers .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve a decrease in gastric acid production. On a cellular level, this can lead to changes in the function and structure of the stomach’s parietal cells . On a molecular level, the inhibition of the gastric proton pump can disrupt the balance of ions in the stomach, leading to an increase in gastric pH .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole). For example, the presence of food in the stomach can affect the absorption of the compound. Additionally, factors such as the individual’s overall health, age, and the presence of other medications can also influence the compound’s effectiveness and potential side effects .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) typically involves multiple steps:

Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole core.

Substitution Reactions: The final steps involve various substitution reactions to introduce the remaining functional groups, including the trifluoroethoxy group and the pyridylmethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Key considerations include the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high purity and yield.

化学反应分析

Types of Reactions

Oxidation: The methylthio group can be oxidized to a methylsulfinyl group.

Reduction: The sulfoxide group can be reduced back to a sulfide under specific conditions.

Substitution: Various nucleophilic and electrophilic substitution reactions can occur on the benzimidazole ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, dichloromethane, acetonitrile.

Major Products

The major products of these reactions include various derivatives of the benzimidazole core, depending on the specific substituents introduced during the synthetic process.

相似化合物的比较

Similar Compounds

Omeprazole: Another proton pump inhibitor with a similar benzimidazole structure.

Esomeprazole: The S-enantiomer of omeprazole, known for its improved pharmacokinetic profile.

Pantoprazole: A PPI with a slightly different substitution pattern on the benzimidazole ring.

Rabeprazole: Known for its rapid onset of action and high potency.

Uniqueness

Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its ability to undergo various chemical reactions also makes it a versatile compound for further modification and study.

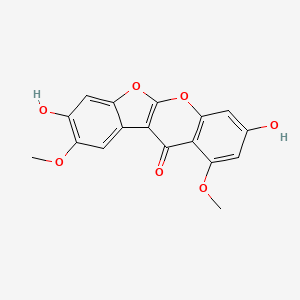

属性

CAS 编号 |

1409978-52-4 |

|---|---|

分子式 |

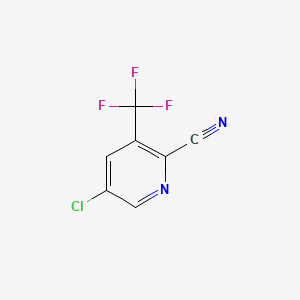

C16H14F3N3O |

分子量 |

321.303 |

IUPAC 名称 |

2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole |

InChI |

InChI=1S/C16H14F3N3O/c1-10-11(2)22(8-7-14(10)23-9-16(17,18)19)15-20-12-5-3-4-6-13(12)21-15/h3-8H,2,9H2,1H3,(H,20,21) |

InChI 键 |

QATFPGPMLCYYAD-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CN(C1=C)C2=NC3=CC=CC=C3N2)OCC(F)(F)F |

同义词 |

2-[3-Methyl-2-methylene-4-(2,2,2-trifluoroethoxy)-1(2H)-pyridinyl]-1H-benzimidazole |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dihydrobenzo[c]thiophene-5-carbothioamide](/img/structure/B580721.png)